molecular formula C9H15NO4 B2369555 tert-Butyl 3-oxomorpholine-2-carboxylate CAS No. 2169305-03-5

tert-Butyl 3-oxomorpholine-2-carboxylate

Cat. No.: B2369555
CAS No.: 2169305-03-5
M. Wt: 201.222
InChI Key: UAZHPDWHDLDSKT-UHFFFAOYSA-N
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Description

Overview of Morpholine (B109124) Heterocycles in Advanced Organic Synthesis

Morpholine, a six-membered heterocyclic compound featuring both an amine and an ether functional group, is a privileged scaffold in the design of biologically active molecules. banglajol.info Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it a valuable component in drug discovery. researchgate.net In advanced organic synthesis, chiral morpholine derivatives serve as versatile building blocks and chiral auxiliaries, enabling the stereoselective synthesis of complex molecules. banglajol.infosemanticscholar.org The development of novel synthetic methodologies for accessing substituted morpholines remains an active area of research, with techniques such as asymmetric hydrogenation and electrophile-induced cyclization being employed to create stereochemically defined morpholine structures. banglajol.inforsc.org

The 3-Oxomorpholine-2-carboxylate Scaffold as a Key Chemical Motif

The 3-oxomorpholine-2-carboxylate scaffold represents a specific and highly functionalized morpholine derivative. The presence of a ketone at the 3-position and a carboxylate at the 2-position introduces multiple points for chemical modification and diversification. This scaffold can be considered a constrained amino acid analogue, where the morpholine ring imposes conformational rigidity. Such constrained scaffolds are of significant interest in medicinal chemistry for their potential to enhance binding affinity and selectivity to biological targets. The ester and ketone functionalities also provide handles for a variety of chemical transformations, making this scaffold a valuable intermediate in the synthesis of more complex molecular architectures.

Research Trajectories for tert-Butyl 3-oxomorpholine-2-carboxylate

While specific research applications for this compound are not extensively documented in publicly available literature, its structure suggests several potential research trajectories. As a chiral building block, it can be utilized in the asymmetric synthesis of novel pharmaceutical agents. The tert-butyl ester provides a protecting group that can be selectively removed under acidic conditions, allowing for further manipulation of the carboxylic acid functionality. Potential research could explore its use in the synthesis of peptidomimetics, where the rigid morpholine core could mimic or stabilize peptide secondary structures. Furthermore, the 3-oxo functionality could be a site for derivatization to introduce additional diversity and explore structure-activity relationships in medicinal chemistry programs.

Detailed Research Findings

Synthesis of a Closely Related Analog: (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester

The synthesis commences with the protection of the carboxylic acid of L-serine as a tert-butyl ester. researchgate.net This is a standard protecting group strategy in organic synthesis to prevent the carboxylic acid from participating in subsequent reactions.

The next step involves the N-acylation of the L-serine tert-butyl ester with chloroacetyl chloride. researchgate.net This reaction introduces the chloroacetyl group, which contains the necessary carbon atoms and a leaving group (chloride) for the subsequent cyclization step.

The key ring-forming step is an intramolecular Williamson ether synthesis. Treatment of N-chloroacetyl-L-serine tert-butyl ester with a base, such as sodium ethoxide, facilitates the deprotonation of the hydroxyl group of the serine backbone. The resulting alkoxide then displaces the chloride ion in an intramolecular fashion to form the six-membered morpholine ring, yielding (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester. researchgate.net

Table 1: Key Steps in the Synthesis of (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester researchgate.net

Step Reactants Reagents Product
1 L-Serine tert-Butyl acetate, catalyst L-Serine tert-butyl ester
2 L-Serine tert-butyl ester Chloroacetyl chloride, Dichloromethane N-chloroacetyl-L-serine tert-butyl ester

This synthetic approach demonstrates an efficient method for constructing the chiral 3-oxomorpholine-2-carboxylate scaffold from a readily available chiral precursor. The principles of this synthesis are likely applicable to the synthesis of this compound.

Chemical Compound Information

Table 2: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 2169305-03-5
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol

Table 3: List of Mentioned Compounds

Compound Name
This compound
Morpholine
(S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester
L-Serine
L-Serine tert-butyl ester
Chloroacetyl chloride
N-chloroacetyl-L-serine tert-butyl ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-oxomorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-7(11)10-4-5-13-6/h6H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZHPDWHDLDSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(=O)NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169305-03-5
Record name tert-butyl 3-oxomorpholine-2-carboxylate
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Synthetic Methodologies for Tert Butyl 3 Oxomorpholine 2 Carboxylate and Analogous Structures

Strategies for Constructing the 3-Oxomorpholine-2-carboxylate Ring System

The formation of the 3-oxomorpholine-2-carboxylate ring system is a key synthetic challenge that can be addressed through several strategic approaches. These methods focus on the efficient and often stereoselective construction of this bicyclic ether-lactam structure.

Cyclocondensation Reactions in Oxomorpholine Synthesis

Cyclocondensation reactions represent a fundamental approach to the synthesis of the oxomorpholine core. This strategy typically involves the reaction of a bifunctional amino alcohol with a suitable dicarbonyl equivalent. For the synthesis of structures analogous to tert-butyl 3-oxomorpholine-2-carboxylate, a common approach involves the condensation of an amino alcohol with a glyoxylate derivative. The reaction proceeds through the formation of an intermediate imine or hemiaminal, followed by an intramolecular cyclization to furnish the desired heterocyclic ring.

The choice of reactants and conditions can influence the efficiency and stereochemical outcome of the cyclocondensation. For instance, the reaction of N-substituted aminoethanols with dialkyl oxalates can lead to the formation of 3-oxomorpholine derivatives. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the literature, the general applicability of this approach is well-established for similar structures.

A representative, though generalized, reaction scheme is presented below:

Table 1: Generalized Cyclocondensation for 3-Oxomorpholine Synthesis

Reactant AReactant BProductConditions
Amino AlcoholGlyoxylate Ester3-Oxomorpholine-2-carboxylateAcid or Base Catalysis, Dehydrating Agent

This methodology offers a convergent approach to the 3-oxomorpholine-2-carboxylate scaffold, with the potential for variation in the substituents on both the nitrogen and the carboxylate moiety.

Intramolecular Lactonization Approaches

Intramolecular lactonization is another key strategy for the construction of the 3-oxomorpholine-2-carboxylate ring system. This approach typically involves the cyclization of a linear precursor containing both a hydroxyl and an ester or carboxylic acid functionality, along with a suitably placed nitrogen atom. The formation of the lactone ring is often the final step in the synthetic sequence.

Palladium(II)-catalyzed tandem intramolecular β-C(sp3)–H olefination and lactonization reactions have been developed for the synthesis of complex lactones, and this methodology can be adapted for the construction of heterocyclic systems. While direct application to this compound is not explicitly reported, the tolerance of these reactions for heteroatoms such as oxygen and nitrogen suggests their potential utility. For example, linear precursors with a tethered olefin can undergo cyclization to form tetrahydropyran and piperidine bicyclo[3.2.1] lactones, demonstrating the feasibility of forming cyclic ethers and lactams in a single transformation.

A key advantage of intramolecular approaches is the potential for high stereocontrol, as the stereochemistry of the acyclic precursor can be translated into the cyclic product. The cyclization can be promoted by various reagents, including acids, bases, or metal catalysts, depending on the nature of the substrate.

Rhodium(II)-Catalyzed Carbene Insertion and Lactamization Sequences

Rhodium(II)-catalyzed reactions of diazo compounds are powerful tools for the construction of heterocyclic rings, including the 3-oxomorpholine-2-carboxylate system. This methodology often involves an intermolecular O-H insertion of a rhodium carbene, generated from a diazo compound, into an amino alcohol, followed by an intramolecular lactamization.

A notable example is the synthesis of methyl 4-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl 4-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate, which are synthesized via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion reactions researchgate.net. This approach highlights the versatility of rhodium carbenes in forming both C-O and C-N bonds in a controlled manner.

The general sequence for the synthesis of a 3-oxomorpholine-2-carboxylate via this method can be outlined as follows:

Diazo Compound Formation: A suitable precursor, such as a dialkyl 2-diazomalonate, is prepared.

Rhodium Carbene Generation: The diazo compound is treated with a rhodium(II) catalyst, such as rhodium(II) acetate, to generate a rhodium carbene intermediate.

Intermolecular O-H Insertion: The rhodium carbene reacts with an amino alcohol to form an intermediate ether.

Intramolecular Lactamization: The resulting intermediate undergoes spontaneous or induced intramolecular cyclization to form the 3-oxomorpholine-2-carboxylate ring.

Table 2: Rhodium(II)-Catalyzed Synthesis of Oxomorpholine Carboxylate Analogs researchgate.net

Diazo PrecursorAmino AlcoholCatalystProduct
Methyl 2-diazo-3-(4-nitrophenylamino)propanoateEthylene GlycolRh₂(OAc)₄Methyl 4-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate
Ethyl 2-diazo-3-(4-nitrophenylamino)propanoate2-AminoethanolRh₂(OAc)₄Ethyl 4-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate

This methodology is particularly attractive due to its efficiency and the mild reaction conditions typically employed.

Halogenation-Initiated Cyclization Pathways from Dehydrodipeptides

The use of halogenation-initiated cyclization of dehydrodipeptides presents another potential, though less commonly reported, pathway to the 3-oxomorpholine-2-carboxylate core. This strategy would involve the construction of a dehydrodipeptide precursor containing a serine or threonine residue. Treatment of this precursor with a halogenating agent could induce a cyclization cascade.

The proposed mechanism would involve the electrophilic addition of a halogen to the double bond of the dehydroamino acid residue, followed by the intramolecular attack of a hydroxyl group from the serine or threonine side chain to form a cyclic intermediate. Subsequent lactamization would then lead to the formation of the 3-oxomorpholine-2-carboxylate ring system. The stereochemical outcome of such a reaction would be highly dependent on the geometry of the dehydrodipeptide and the reaction conditions. While this approach is theoretically plausible, specific examples leading to the this compound are not well-documented in the current literature.

Advanced Synthetic Techniques and Reagent Systems

One-Pot Synthetic Procedures for Oxomorpholine Derivatives

One-pot synthetic procedures are highly desirable in organic synthesis as they combine multiple reaction steps into a single operation without the need for isolation and purification of intermediates. This approach offers significant advantages in terms of time, resources, and environmental impact.

For the synthesis of oxomorpholine derivatives, a one-pot procedure could involve the in-situ formation of a key intermediate followed by its cyclization. For instance, a tandem reaction sequence could be designed where an initial condensation or addition reaction is immediately followed by an intramolecular cyclization to form the 3-oxomorpholine-2-carboxylate ring.

While a specific one-pot synthesis for this compound is not explicitly described, the principles of one-pot synthesis are broadly applicable. For example, a process could be envisioned where an N-protected serine tert-butyl ester is reacted with a two-carbon electrophile in the presence of a base to facilitate both N-alkylation and subsequent intramolecular lactamization in a single pot. The development of such a procedure would represent a significant advancement in the synthesis of this class of compounds.

Utilization of α-Diazoacetates and N-Boc-Protected β-Aminoethanols

A prominent and efficient strategy for the synthesis of 3-oxomorpholine structures involves the reaction of α-diazoacetates with N-Boc-protected β-aminoethanols. This method leverages the reactivity of diazo compounds to form key bonds necessary for the heterocyclic ring. The process is often conducted as a convenient one-pot procedure, which enhances efficiency by minimizing purification steps for intermediate compounds.

The key transformation is a rhodium-catalyzed O-H insertion reaction. In this step, a rhodium catalyst, such as dirhodium(II) tetra(diethyl-2-oxapyrrolidine-5-(R)-carboxylate) [Rh2(esp)2], facilitates the insertion of the carbene, generated from the α-diazoacetate, into the hydroxyl group of the N-Boc-protected β-aminoethanol. This forms a crucial ether linkage. Following the O-H insertion, the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is removed, typically under acidic conditions. The subsequent intramolecular cyclization, or lactamization, of the resulting amino ether proceeds at ambient temperature to yield the final (thio)morpholin-3-one product. researchgate.net This unified approach is versatile for constructing both morpholin-3-ones and their thiomorpholine analogs. researchgate.net

Table 1: One-Pot Synthesis of (Thio)morpholin-3-ones

Reactant 1 Reactant 2 Catalyst Key Steps Product
N-Boc-protected β-aminoethanol α-Diazoacetate Rh2(esp)2 1. Rh-catalyzed O-H Insertion2. Boc Group Removal3. Lactamization Morpholin-3-one

Stereocontrolled Synthesis of Oxomorpholine Carboxylates

Controlling the stereochemistry of the oxomorpholine ring is paramount for developing chiral molecules that can interact specifically with biological targets. Research has focused on both diastereoselective and enantioselective methods to synthesize optically active oxomorpholine carboxylates.

Diastereoselective Approaches in Ring Closure Reactions

Diastereoselectivity in the synthesis of substituted morpholines can be achieved by carefully controlling the ring closure step. One reported method involves the reaction of a tosyl-oxazetidine with α-formyl carboxylates under base catalysis to yield morpholine (B109124) hemiaminals. nih.gov The stereochemical outcome of these reactions is often governed by thermodynamic factors, aiming to form the most stable diastereomer.

Table 2: Diastereoselective Synthesis of Substituted Morpholine Hemiaminals

Aldehyde Reactant Diastereomeric Ratio (dr)
Ethyl 2-formylbutanoate 2.3 : 1
Ethyl 2-formylpent-4-enoate 2.1 : 1
Ethyl 2-formyl-4-methylpentanoate 1.8 : 1
Methyl 5-chloro-2-formylpentanoate 1.5 : 1

Data derived from the synthesis of various substituted morpholine congeners. nih.gov

Enantioselective Synthesis of Chiral Oxomorpholine Scaffolds

The asymmetric synthesis of chiral oxomorpholine scaffolds is a significant area of research, enabling access to single-enantiomer products. A notable advancement in this field is the development of catalytic enantioselective methods.

One such method employs a chiral phosphoric acid to catalyze the enantioselective synthesis of C3-substituted morpholinones. This reaction proceeds through an unprecedented asymmetric aza-benzilic ester rearrangement. semanticscholar.org The process involves reacting aryl or alkylglyoxals with 2-(arylamino)ethan-1-ols in the presence of the chiral catalyst, which orchestrates the formation of one enantiomer over the other with high selectivity. semanticscholar.org This strategy provides a powerful tool for constructing chiral morpholinone cores, which are key components in many biologically active molecules. The ability to generate these complex structures with high enantiomeric excess is crucial for the development of new therapeutics.

Table 3: Enantioselective Synthesis of C3-Substituted Morpholinones

Substrate 1 (Glyoxal) Substrate 2 (Aminoethanol) Catalyst Yield Enantiomeric Excess (ee)
Phenylglyoxal 2-(Phenylamino)ethan-1-ol Chiral Phosphoric Acid High High
Methylglyoxal 2-((4-Methoxyphenyl)amino)ethan-1-ol Chiral Phosphoric Acid High High

Illustrative examples based on the reported catalytic enantioselective synthesis. semanticscholar.org

Mechanistic Investigations and Theoretical Studies on Tert Butyl 3 Oxomorpholine 2 Carboxylate Formation and Reactivity

Elucidation of Reaction Mechanisms in Oxomorpholine Ring Formation

Analysis of Intramolecular Addition Processes

Specific studies detailing the intramolecular addition processes leading to the formation of the tert-butyl 3-oxomorpholine-2-carboxylate ring are not available in the reviewed literature. General principles of morpholine (B109124) synthesis often involve intramolecular cyclization, which could proceed via nucleophilic attack of a nitrogen or oxygen atom onto an electrophilic carbon to form the heterocyclic ring. However, a detailed analysis of the specific intermediates, catalysts, and kinetic factors governing this process for the target molecule has not been published.

Exploration of Rearrangement and Migration Phenomena

There is no available research that explores potential rearrangement or migration phenomena, such as hydride or alkyl shifts, that might occur during the synthesis of this compound. Such phenomena can be crucial in determining the final product structure and stereochemistry, but their relevance to this specific compound has not been investigated.

Computational Chemistry in Understanding Reaction Pathways

Density Functional Theory (DFT) Applications to Reaction Selectivity

While Density Functional Theory (DFT) is a powerful tool for predicting the chemo-, regio-, and stereoselectivity of organic reactions, no published DFT studies were found that specifically model the formation of this compound. Such studies would typically involve calculating the energies of various possible reaction pathways to determine the most favorable route, but this work has not been reported.

Advanced Structural Characterization and Conformational Analysis of Tert Butyl 3 Oxomorpholine 2 Carboxylate and Its Derivatives

Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

No published ¹H or ¹³C NMR spectra for tert-butyl 3-oxomorpholine-2-carboxylate could be located. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) would be necessary to establish connectivity and through-space correlations, which are fundamental for a detailed conformational analysis of the morpholine (B109124) ring and the orientation of its substituents. Without this primary data, a discussion of its specific configurational and conformational properties remains purely theoretical.

High-Resolution Mass Spectrometry for Molecular Identification

While databases provide a predicted monoisotopic mass based on the compound's molecular formula (C₉H₁₅NO₄), no experimental High-Resolution Mass Spectrometry (HRMS) data has been published. HRMS is essential for confirming the elemental composition by providing a highly accurate mass measurement. Analysis of fragmentation patterns from tandem mass spectrometry (MS/MS) experiments would further elucidate the compound's structure, but this information is not available in the public domain.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis of Oxomorpholine Esters

A search for crystallographic information files (CIFs) or published studies yielded no results for the single-crystal X-ray diffraction of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles.

Analysis of Crystal Packing and Intermolecular Interactions

Without a solved crystal structure, any analysis of crystal packing and the specific intermolecular interactions (such as hydrogen bonding or van der Waals forces) that govern the solid-state architecture is impossible.

ORTEP Diagram Interpretation for Molecular Conformation

An Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagram is generated from single-crystal X-ray diffraction data. As no such data exists for this compound, an ORTEP diagram cannot be created or interpreted. This visual representation is vital for unambiguously depicting the solid-state conformation of the molecule.

Applications of Tert Butyl 3 Oxomorpholine 2 Carboxylate in Contemporary Organic Synthesis

Utility as a Precursor in Complex Molecule Synthesis

The inherent structural features of tert-butyl 3-oxomorpholine-2-carboxylate make it an attractive starting material for the synthesis of a wide array of complex molecules. The presence of a ketone, an ester, a secondary amine, and a chiral center provides multiple points for chemical modification and elaboration.

Building Blocks for Structurally Diverse Heterocyclic Compounds

The morpholine (B109124) core of this compound serves as a robust scaffold for the generation of a variety of heterocyclic systems. The reactivity of the ketone at the 3-position allows for a range of transformations, including reductions, reductive aminations, and additions of various nucleophiles. These reactions can lead to the formation of substituted morpholines with diverse stereochemical and functional group arrangements.

Furthermore, the secondary amine within the morpholine ring can be functionalized through acylation, alkylation, or sulfonylation, providing another avenue for introducing molecular diversity. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This multi-faceted reactivity allows for the construction of libraries of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Scaffolds in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The rigid, three-dimensional structure of this compound makes it an excellent scaffold for DOS. By systematically varying the substituents at different positions of the morpholine ring, large and diverse libraries of compounds can be rapidly assembled.

The multiple functional groups on the scaffold allow for a "build/couple/pair" strategy, a common approach in DOS. For instance, the secondary amine can be coupled with a diverse set of carboxylic acids, while the ketone can be reacted with a variety of nucleophiles. Subsequent intramolecular reactions can then lead to the formation of novel polycyclic systems. This approach enables the exploration of a vast chemical space, increasing the probability of identifying molecules with desired biological activities.

Scaffold PositionPotential Diversification ReactionsExample Reagent Classes
N4-AmineAcylation, Sulfonylation, AlkylationCarboxylic acids, Sulfonyl chlorides, Alkyl halides
C2-EsterHydrolysis followed by Amide/Ester couplingAmines, Alcohols
C3-KetoneReductive amination, Grignard addition, Wittig reactionAmines, Grignard reagents, Phosphonium ylides
C5/C6-BackboneRing-opening/Ring-closing metathesis (after modification)Grubbs' catalysts

Role in the Design and Preparation of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The oxomorpholine scaffold of this compound is a valuable tool in the design of novel peptidomimetics.

Oxomorpholine Rings as Isosteric Replacements for Peptide Bonds

The rigid conformation of the oxomorpholine ring can serve as an isosteric replacement for a peptide bond, constraining the conformational flexibility of a peptide chain. By incorporating the morpholine scaffold into a peptide sequence, it is possible to induce specific secondary structures, such as β-turns, which are often crucial for biological activity. This conformational constraint can lead to higher binding affinity and selectivity for the target receptor or enzyme. The synthesis of such peptidomimetics can be achieved by coupling the carboxylic acid derived from this compound with amino acids or peptide fragments.

Strategic Incorporation of Pharmacophore Units for Structural Diversification

The functional handles on the this compound scaffold allow for the strategic attachment of various pharmacophore units. Pharmacophores are the essential structural features of a molecule that are responsible for its biological activity. By decorating the morpholine core with different pharmacophoric groups, it is possible to create a library of peptidomimetics with diverse biological profiles. For example, aromatic or charged groups can be introduced to mimic the side chains of natural amino acids, while other functional groups can be added to enhance solubility or metabolic stability.

Position of IncorporationPotential PharmacophoreRationale
N4-PositionAromatic/Heteroaromatic groupsMimic aromatic amino acid side chains (e.g., Phe, Tyr, Trp)
C2-Side ChainCharged or polar groupsEnhance solubility and mimic charged amino acids (e.g., Asp, Glu, Lys)
C3-Position (after modification)Hydrogen bond donors/acceptorsModulate receptor binding interactions

Application as a Chiral Auxiliary or Chiral Building Block

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

As a chiral building block , the enantiomerically pure morpholine derivative can be incorporated into a target molecule, transferring its stereochemistry to the final product. This is a common strategy in the synthesis of natural products and pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. The various functional groups on the molecule provide handles for its incorporation into larger, more complex structures.

While less commonly documented for this specific compound, the structural features of this compound suggest its potential use as a chiral auxiliary . In this approach, the chiral morpholine unit would be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary would be cleaved and could potentially be recovered for reuse. The rigid ring structure could effectively shield one face of the reacting molecule, leading to high diastereoselectivity.

Contributions to Asymmetric Synthetic Methodologies

The inherent chirality and dense functionality of the morpholine scaffold have rendered its derivatives highly valuable in the field of asymmetric synthesis. While direct and extensive research specifically detailing the contributions of this compound to asymmetric synthetic methodologies is not widely documented in peer-reviewed literature, its structural features suggest significant potential as a chiral building block. The presence of a stereocenter at the C2 position, coupled with the conformational rigidity imparted by the morpholine ring, makes it an attractive starting material for the stereocontrolled synthesis of more complex molecules.

The β-keto ester functionality within the molecule is a key reactive handle for various carbon-carbon bond-forming reactions. Methodologies developed for other cyclic β-keto esters, such as asymmetric alkylation, Michael additions, and catalytic reductions, could foreseeably be applied to this substrate. The bulky tert-butyl ester group can exert significant steric influence, potentially directing the approach of reagents to the C2 position and thereby controlling the stereochemical outcome of reactions.

Integration into Advanced Material Science Research

The unique structural combination of a lactam (within the oxomorpholine ring) and a bulky ester group in this compound positions it as a compound of interest for materials science, particularly in the development of functional polymers and delivery systems.

Development of Lactone Monomers for Polymerization Studies

While direct polymerization studies of this compound are not extensively reported, its structural similarity to morpholine-2,5-diones suggests its potential as a lactone monomer for ring-opening polymerization (ROP). Morpholine-2,5-diones, which are cyclic diesters containing an amide linkage, are known to undergo ROP to produce biodegradable polydepsipeptides, a class of poly(ester amide)s. researchgate.netacs.org These polymers are of significant interest for biomedical applications due to their tunable degradation profiles and mechanical properties. nih.govrsc.org

The 3-oxomorpholine-2-carboxylate structure can be viewed as a lactone with an embedded amide functionality. The ring strain associated with this cyclic structure could facilitate ROP, potentially initiated by a variety of catalysts, including organocatalysts which are increasingly favored for their biocompatibility. The resulting polymer would possess a unique polyester-amide backbone with pendant tert-butyl carboxylate groups.

The presence of the tert-butyl ester side chains would significantly influence the properties of the resulting polymer. These bulky groups would likely increase the polymer's solubility in organic solvents and alter its thermal properties, such as the glass transition temperature. Furthermore, the tert-butyl esters are susceptible to cleavage under acidic conditions, providing a route to post-polymerization modification. This would allow for the introduction of carboxylic acid functionalities along the polymer backbone, which could be used for cross-linking, conjugation with bioactive molecules, or altering the polymer's hydrophilicity.

Below is a data table summarizing the potential properties of a hypothetical polymer derived from this compound based on the known properties of related polydepsipeptides.

PropertyPotential CharacteristicRationale
Polymer Type Polyester-amideResulting from the ring-opening of the lactone functionality.
Biodegradability ExpectedThe ester and amide linkages in the backbone are susceptible to hydrolysis.
Solubility Potentially enhanced in organic solventsDue to the presence of bulky, non-polar tert-butyl groups.
Functionality Post-polymerization modifiableThe tert-butyl ester can be hydrolyzed to a carboxylic acid.
Thermal Properties TunableInfluenced by the molecular weight and the bulky side groups.

Scaffolds for Non-Biological Delivery Systems Research

The morpholine core is a prevalent scaffold in medicinal chemistry and has been incorporated into numerous drug candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. nih.govresearchgate.netrsc.orgrsc.orgnih.gov While the direct application of this compound as a scaffold for non-biological delivery systems is not yet established, its structure presents several features that are advantageous for the design of such systems.

The potential for this molecule to be polymerized into a functional polyester-amide, as discussed in the previous section, is highly relevant. Polymeric nanoparticles, micelles, and other nanostructures are widely explored as carriers for the controlled release of active agents. A polymer derived from this compound could self-assemble into nanocarriers capable of encapsulating hydrophobic payloads. nih.govnih.gov The subsequent deprotection of the tert-butyl groups to reveal carboxylic acid moieties on the surface of these nanocarriers would provide sites for the attachment of targeting ligands or for modulating the carrier's interaction with its environment.

Even as a small molecule, this compound could serve as a foundational scaffold. The ester and ketone functionalities offer sites for chemical modification, allowing for the attachment of hydrophobic tails and hydrophilic head groups to create amphiphilic molecules. Such amphiphiles can self-assemble in aqueous environments into various nanostructures, such as micelles or vesicles, which can encapsulate and deliver guest molecules. nih.govrsc.org The inherent biocompatibility often associated with morpholine-based structures would be a significant advantage in the design of such delivery systems.

The table below outlines the potential roles of the different structural components of this compound in the context of a delivery system scaffold.

Structural ComponentPotential Role in Delivery System
Morpholine Ring Core scaffold, providing metabolic stability and influencing solubility.
tert-Butyl Ester Site for attachment of other molecules or for conversion to a carboxylic acid to modulate hydrophilicity and provide conjugation points.
3-Oxo Group A handle for further chemical modification and functionalization.
Polymerized Backbone Formation of the primary structure of a nanoparticle or other nanocarrier.

Future Research Directions and Emerging Opportunities in Oxomorpholine Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in the synthesis of complex heterocyclic compounds like tert-Butyl 3-oxomorpholine-2-carboxylate. Research is moving away from traditional methods that often require harsh conditions and stoichiometric reagents, towards more environmentally benign alternatives. A common synthetic approach to the morpholinone core involves the annulation of 1,2-amino alcohols. chemrxiv.org Green strategies aim to refine this process by minimizing waste, reducing energy consumption, and utilizing safer solvents. ekb.eg

Key areas of development in sustainable synthesis include:

Catalytic Processes: Shifting from stoichiometric reagents to catalytic amounts of promoters for cyclization and functionalization steps. Organocatalysis, for instance, offers a metal-free approach to constructing chiral molecules. nih.gov

Atom Economy: Employing multicomponent reactions (MCRs) where three or more reactants combine in a single step to form the product, incorporating most or all of the atoms from the starting materials. researchgate.netrsc.org This approach is highly efficient for creating diverse libraries of oxomorpholine derivatives.

Alternative Energy Sources: The use of microwave or ultrasound irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions, contributing to a greener process. nih.govrsc.org

Renewable Feedstocks: Future research aims to derive the initial building blocks, such as amino alcohols, from renewable biological sources rather than petrochemicals.

These strategies are integral to developing synthetic routes that are not only efficient but also align with the growing demand for sustainable chemical manufacturing. ekb.eg

Exploration of Novel Catalytic Transformations

The oxomorpholine scaffold, the core of this compound, is not only a synthetic target but also a valuable component in the design of new catalysts. The inherent structural and electronic properties of the morpholine (B109124) ring are being exploited in novel catalytic transformations.

One significant area is organocatalysis , where morpholine-based amino acids have been developed as highly efficient catalysts. nih.gov Despite initial beliefs that the morpholine ring's properties would lead to low reactivity in enamine catalysis, studies have shown that specifically designed morpholine catalysts can drive 1,4-addition reactions between aldehydes and nitroolefins with excellent conversion rates and high stereoselectivity, requiring only minute amounts of the catalyst (e.g., 1 mol%). nih.gov

Furthermore, novel catalytic methods are being developed for the synthesis of the morpholine ring itself. Asymmetric hydrogenation using advanced rhodium-bisphosphine catalysts allows for the creation of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org Another innovative approach involves Lewis acid-catalyzed halo-etherification of alkenes, which provides a practical and regioselective pathway to functionalized morpholines. nih.gov The merging of different catalytic modes, such as nucleophilic phosphine (B1218219) catalysis and photocatalysis, is also enabling the rapid construction of complex oxygen-containing heterocyclic scaffolds from simple starting materials. rsc.org

Table 1: Examples of Catalytic Transformations in Morpholine Chemistry

Catalytic Approach Transformation Key Features Reference
Organocatalysis 1,4-addition of aldehydes to nitroolefins Low catalyst loading (1 mol%), high diastereo- and enantioselectivity. nih.gov
Asymmetric Hydrogenation Hydrogenation of unsaturated morpholines Quantitative yields, up to 99% enantiomeric excess (ee). rsc.org

Advanced Spectroscopic and Computational Techniques for Structure-Reactivity Correlations

Understanding the precise three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools for this purpose.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy are used to confirm the molecular structure, establish connectivity between atoms, and determine the stereochemistry of the molecule. mdpi.com

Infrared (IR) Spectroscopy: FT-IR analysis helps identify key functional groups within the molecule, such as the carbonyl (C=O) stretching of the ester and amide groups, and C-O bonds of the ether linkage. mdpi.combanglajol.info

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the compound. mdpi.com

Table 2: Representative Spectroscopic Data for Oxomorpholine-Related Scaffolds

Technique Functional Group / Atom Typical Chemical Shift / Wavenumber
¹³C NMR Ester Carbonyl (C=O) ~163-168 ppm
¹³C NMR tert-Butyl Quaternary Carbon ~80-84 ppm
¹³C NMR tert-Butyl Methyl Carbons ~28 ppm
¹H NMR tert-Butyl Protons ~1.5-1.6 ppm (singlet, 9H)

Computational Techniques: Density Functional Theory (DFT) calculations have become a powerful method for investigating molecules like this compound. These computational studies can predict the most stable conformations, analyze molecular orbital energies (HOMO-LUMO), and calculate vibrational frequencies to aid in the interpretation of experimental IR spectra. researchgate.net By modeling transition states, DFT can also provide deep insights into reaction mechanisms, explaining why a particular catalyst is effective or how stereoselectivity is achieved, thereby establishing a clear correlation between molecular structure and chemical reactivity. nih.govresearchgate.net

Expansion of Synthetic Applications in Emerging Chemical Domains

The unique structural features of this compound make it a valuable building block for constructing more complex molecules in various emerging fields of chemistry.

Medicinal Chemistry: The morpholine and oxomorpholine motifs are considered "privileged structures" in drug discovery, appearing in a wide range of therapeutic agents, including anticancer, antibacterial, and antifungal drugs. banglajol.infoe3s-conferences.org The tert-butyl ester group in the title compound serves as a protecting group for the carboxylic acid, which can be easily removed under acidic conditions to allow for further chemical modifications, such as amide bond formation, to create new biologically active compounds. thieme.de

Agrochemicals and Materials Science: Beyond pharmaceuticals, morpholine derivatives are finding increased use in the agrochemical industry as fungicides and herbicides. e3s-conferences.org There are also promising opportunities in materials science, where these compounds can be used as building blocks for polymers and advanced materials with unique thermal and mechanical properties. e3s-conferences.org

Asymmetric Synthesis: Chiral, non-racemic versions of this compound are highly sought after as intermediates in asymmetric synthesis. The defined stereochemistry of the oxomorpholine ring can be used to control the stereochemical outcome of subsequent reactions, making it a valuable tool for synthesizing enantiomerically pure complex molecules like natural products and chiral ligands. mdpi.comresearchgate.net

The versatility of this compound ensures its continued relevance as chemists explore new frontiers in drug design, materials science, and complex molecule synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-oxomorpholine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions involving morpholine precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) or THF under nitrogen .
  • Protection/deprotection strategies : The tert-butyl group is introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
  • Optimization : Reaction yield and purity depend on solvent polarity, temperature (often 0–25°C), and catalyst concentration. For example, THF enhances nucleophilicity compared to DCM .
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Handling : Avoid skin/eye contact and inhalation. Use fume hoods, nitrile gloves, and electrostatic discharge (ESD)-safe containers .
  • Storage : Refrigerate (2–8°C) in tightly sealed, dry containers. Avoid exposure to moisture or oxidizing agents to prevent decomposition .
  • Incompatibilities : Reactive with strong acids/bases (risk of ester hydrolysis) and peroxides .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the molecular structure of this compound?

  • Crystallization : Grow single crystals via slow evaporation from a saturated acetone solution at 4°C .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. The tert-butyl group’s disorder can be modeled using PART and SUMP instructions in SHELX .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) to confirm accuracy .

Q. What analytical techniques are recommended for resolving contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Contradiction Analysis :

  • NMR Discrepancies : Compare experimental ¹H/¹³C NMR (in CDCl₃) with DFT-calculated shifts (B3LYP/6-311+G(d,p)). Deviations > 0.5 ppm may indicate solvent effects or conformational flexibility .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular ion ([M+H]⁺) and rules out impurities.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
    • Case Study : A ¹³C NMR shift at δ 170 ppm (C=O) mismatched DFT predictions; X-ray data confirmed a planar carbonyl geometry, explaining the anomaly .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Steric Effects : The bulky tert-butyl group reduces accessibility to the carbonyl carbon, slowing nucleophilic attack.
  • Electronic Effects : The electron-donating tert-butyl group stabilizes the carbonyl via hyperconjugation, increasing resistance to hydrolysis .
  • Experimental Evidence : In SN2 reactions with NaN₃, the tert-butyl derivative showed 30% lower yield than methyl analogs due to steric hindrance .

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